molecular formula C6H5N3O5 B14287427 6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid

6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid

Cat. No.: B14287427
M. Wt: 199.12 g/mol
InChI Key: KUDVMWJEBXXYCB-UHFFFAOYSA-N
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Description

6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with amino, hydroxy, nitro, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of concentrated nitric acid for nitration and ammonia or an amine for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-amino-2-oxo-5-nitropyridine-3-carboxylic acid.

    Reduction: Formation of 6-amino-2-hydroxy-5-aminopyridine-3-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-nitropyridine-3-carboxylic acid: Similar structure but lacks the amino group.

    2-Amino-5-nitropyridine: Similar structure but lacks the hydroxy and carboxylic acid groups.

    3-Pyridinecarboxylic acid, 6-hydroxy-: Similar structure but lacks the nitro and amino groups.

Uniqueness

6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid is unique due to the presence of all four functional groups (amino, hydroxy, nitro, and carboxylic acid) on the pyridine ring

Properties

Molecular Formula

C6H5N3O5

Molecular Weight

199.12 g/mol

IUPAC Name

6-amino-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H5N3O5/c7-4-3(9(13)14)1-2(6(11)12)5(10)8-4/h1H,(H,11,12)(H3,7,8,10)

InChI Key

KUDVMWJEBXXYCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

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